2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-(2-methoxyphenyl)acetamide
Overview
Description
2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-(2-methoxyphenyl)acetamide: is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as formyl, iodine, methoxy, and acetamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-(2-methoxyphenyl)acetamide typically involves multiple steps, starting with the preparation of the core phenolic structure. One common approach is to start with a phenol derivative, which undergoes halogenation to introduce the iodine atom at the 2-position. Subsequent steps may include methylation to introduce the methoxy groups and formylation to add the formyl group.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with stringent control over reaction conditions to ensure high yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to optimize the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The formyl group can be oxidized to a carboxylic acid.
Reduction: : The iodine atom can be reduced to an iodide.
Substitution: : The methoxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) can be used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
Oxidation: : The major product is the corresponding carboxylic acid.
Reduction: : The major product is the iodide derivative.
Substitution: : The products vary based on the substituting group.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : It may serve as a probe or inhibitor in biochemical studies.
Medicine: : Potential use in drug discovery and development.
Industry: : Application in the synthesis of materials and chemicals.
Mechanism of Action
The mechanism by which 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-(2-methoxyphenyl)acetamide exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
This compound is unique due to its specific combination of functional groups. Similar compounds might include other phenolic acetamides or iodinated phenols, but the presence of both formyl and methoxy groups in this particular arrangement sets it apart.
List of Similar Compounds
2-(4-formyl-2-iodo-6-methoxyphenoxy)acetamide
Methyl (4-formyl-2-iodo-6-methoxyphenoxy)acetate
2-(4-formyl-2-iodo-6-methoxyphenoxy)benzamide
Properties
IUPAC Name |
2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-(2-methoxyphenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16INO5/c1-22-14-6-4-3-5-13(14)19-16(21)10-24-17-12(18)7-11(9-20)8-15(17)23-2/h3-9H,10H2,1-2H3,(H,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSPJKKUKEKDOCV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)COC2=C(C=C(C=C2I)C=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16INO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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